1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine
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Overview
Description
1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoyl piperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a benzoyl piperidine precursor. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. For instance, the Suzuki–Miyaura coupling reaction is frequently employed, utilizing boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoyl piperidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
- 2-Bromobenzotrifluoride
- 3-Bromo-5-fluorobenzotrifluoride
Comparison: 1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine is unique due to the combination of its functional groups and the piperidine ring structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the piperidine ring also enhances its potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF4NO/c14-11-8(13(16,17)18)4-5-9(15)10(11)12(20)19-6-2-1-3-7-19/h4-5H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMSDVOZOAHMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2Br)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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